molecular formula C9H8BrNO2 B13893106 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one

Cat. No.: B13893106
M. Wt: 242.07 g/mol
InChI Key: DFCXZQWILQHPKB-UHFFFAOYSA-N
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Description

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the precursor molecule.

    Amination: Introduction of an amino group through nucleophilic substitution.

    Cyclization: Formation of the isobenzofuran ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Coupling Reactions: Formation of larger molecules through the coupling of two or more smaller molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

    Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering the target’s function.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one: Unique due to its specific functional groups and ring structure.

    5-Bromo-4-methylisobenzofuran-1(3H)-one: Lacks the amino group.

    6-Amino-4-methylisobenzofuran-1(3H)-one: Lacks the bromine atom.

Uniqueness

This compound is unique due to the presence of both amino and bromine functional groups, which can influence its reactivity and potential applications. The combination of these groups with the isobenzofuran ring structure may offer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3

InChI Key

DFCXZQWILQHPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(=O)C2=CC(=C1Br)N

Origin of Product

United States

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